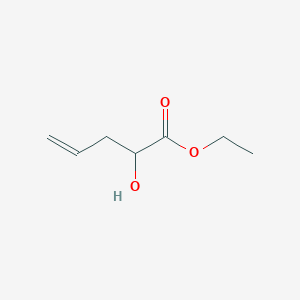

Ethyl 2-hydroxypent-4-enoate

Description

Ethyl 2-hydroxypent-4-enoate (130) is an α-hydroxy ester featuring a pent-4-enoate backbone with a hydroxyl group at the C2 position. It is synthesized via a tin-mediated reaction involving ethyl glyoxylate, allyl bromide, and powdered tin in ethanol under sonication, yielding a colorless oil with 65% efficiency . Key spectroscopic data include:

Properties

IUPAC Name |

ethyl 2-hydroxypent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3,6,8H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWGDPROGTKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxypent-4-enoate can be synthesized through various methods. One common method involves the reaction of ethyl 2-oxoacetate with allyltrimethylsilane in the presence of boron trifluoride diethyl etherate as a catalyst. The reaction is carried out in dichloromethane at room temperature and is typically refluxed for 3 hours .

Another method involves the use of indium in water and toluene as solvents. The reaction is carried out at 20°C for 24 hours under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The choice of catalyst and solvent can vary depending on the desired yield and purity of the product. Common industrial methods include the use of tin and hydrogen bromide in toluene and petroleum ether .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxypent-4-enoate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ethyl 2-oxopent-4-enoate.

Reduction: Formation of ethyl 2-hydroxypentanol.

Substitution: Formation of ethyl 2-chloropent-4-enoate or ethyl 2-bromopent-4-enoate.

Scientific Research Applications

Ethyl 2-hydroxypent-4-enoate is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxypent-4-enoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its ability to act as a substrate or inhibitor in enzymatic reactions .

Comparison with Similar Compounds

Ethyl 4-methyl-2-phenylpent-4-enoate

- Structural Features : Contains a phenyl group at C2 and a methyl group at C4, replacing the hydroxyl and altering steric and electronic properties.

- Synthesis : Prepared via n-BuLi-mediated alkylation of ethyl phenylacetate with methallyl chloride in THF at -78°C .

- Absence of hydroxyl eliminates hydrogen bonding, reducing polarity compared to 130.

Ethyl 2-(tert-butyldiphenylsilanyloxy)pent-4-enoate (131)

- Structural Features : A silyl-protected derivative of 130, where the hydroxyl is replaced with a tert-butyldiphenylsilyl (TBDPS) group.

- Synthesis : Derived from 130 via reaction with TBDPSCl, DMAP, and imidazole in DMF .

- Key Differences :

- The TBDPS group improves lipophilicity and stability under basic/acidic conditions.

- Enables selective deprotection in multi-step syntheses.

Ethyl 2-cyanopent-4-enoate (CAS 173908-62-8)

- Structural Features: Substitutes the hydroxyl group at C2 with a cyano (-CN) group.

- Key Differences: The electron-withdrawing cyano group increases electrophilicity at C2, enhancing reactivity in nucleophilic additions. Reduced hydrogen-bonding capacity compared to 130 .

Ethyl 2-acetyl-5-phenylpent-4-enoate (CAS 69916-33-2)

- Structural Features : Features an acetyl group at C2 and a phenyl group at C5.

- Key Differences: The acetyl group introduces ketone reactivity (e.g., enolate formation) absent in 130.

Ethyl 3-methyl-4-oxopent-2-enoate (CAS 107368-26-3)

- Structural Features : Contains a ketone at C4 and a methyl group at C3.

- Key Differences: The conjugated enone system (C2-C3 double bond, C4 ketone) enables Michael addition reactions. Lack of hydroxyl reduces polarity compared to 130 .

Biological Activity

Ethyl 2-hydroxypent-4-enoate, an organic compound with a molecular formula of CHO and a molecular weight of 172.23 g/mol, exhibits significant biological activity due to its unique structural features. This compound contains both hydroxyl and ester functional groups, which contribute to its reactivity and potential applications in various biochemical contexts.

Structural Characteristics

This compound features a chiral center at the second carbon atom, giving rise to two enantiomers: (R)- and (S)-forms. This chirality plays a crucial role in its biological interactions and metabolic pathways. The presence of an alkene group further enhances its reactivity, allowing it to participate in diverse chemical transformations.

Metabolism and Enzymatic Interactions

The compound can be metabolized by various enzymes, including esterases and oxidoreductases. These enzymes facilitate the hydrolysis of the ester bond and oxidation-reduction reactions, leading to the formation of bioactive metabolites. The metabolic pathways involving this compound suggest its potential roles in:

- Bioconversion Processes : Its metabolism can yield products that may exhibit pharmacological properties.

- Enzyme-Catalyzed Reactions : The compound serves as a substrate or inhibitor in enzymatic reactions, influencing various biological processes.

Research Findings

Recent studies have highlighted the compound's interactions with cellular targets and its implications for drug development. For instance, research indicates that this compound can modulate enzyme activity, impacting metabolic pathways critical for cellular function.

Case Studies

- Anticancer Activity : A study explored the effects of this compound on cancer cell lines, revealing that it can inhibit cell proliferation through modulation of specific signaling pathways.

- Anti-inflammatory Properties : Another investigation demonstrated that metabolites derived from this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

This compound can be compared with other structurally similar compounds to understand its unique biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl (2S)-2-hydroxypent-4-enoate | Enantiomer differing at chiral center | Different stereochemical properties |

| Ethyl 2-hydroxybutanoate | Lacks alkene group | Different reactivity due to absence of double bond |

| Ethyl 4-hydroxypent-2-enoate | Hydroxyl group at different position | Alters reactivity patterns compared to target compound |

The comparison underscores the significance of this compound's specific chain length and functional groups, which provide distinct reactivity and applications in organic synthesis.

The mechanism of action involves multiple pathways:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding interactions with biological macromolecules.

- Substrate Interaction : The ester functional group facilitates interactions with enzymes, potentially acting as a substrate or inhibitor.

- Metabolic Pathways : The compound's ability to undergo hydrolysis and oxidation contributes to its diverse biological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-hydroxypent-4-enoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via esterification or hydroxylation reactions. A validated protocol involves dissolving the precursor (e.g., this compound derivative) in dry DMF under nitrogen, followed by silylation with tert-Butyldiphenylchlorosilane and catalytic DMAP. Reaction optimization includes monitoring temperature (ambient to 40°C), solvent polarity, and protecting group stability. Purification via flash column chromatography (hexane/ethyl acetate gradient) ensures high yield (85–90%). Key variables include inert atmosphere maintenance and moisture control to prevent side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, ¹H NMR peaks at δ 5.8–6.1 ppm (olefinic protons) and δ 4.1–4.3 ppm (ester CH₂) confirm the enoate and ethyl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ at m/z 315.1567). Data interpretation should cross-reference coupling constants (e.g., J = 10–12 Hz for trans-olefinic protons) and integration ratios to distinguish stereoisomers .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX be utilized to determine the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. After crystal growth via slow evaporation, data collection at low temperature (e.g., 100 K) minimizes thermal motion. SHELXL refines structural parameters using least-squares minimization, with hydrogen atoms placed geometrically. Key steps:

- Use OLEX2 or SHELXTL for data integration and absorption correction.

- Validate hydrogen bonding via PLATON or Mercury software.

- Refinement convergence is achieved when R-factor < 0.05 and wR² < 0.10. Critical analysis of residual electron density maps identifies disorder or solvent effects .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound's reactivity or stability?

- Methodological Answer :

- Statistical Analysis : Apply t-tests or ANOVA to compare replicate experiments (e.g., yield variations under different catalysts). Standard deviation error bars in graphs highlight significance thresholds.

- Error Source Identification : Trace discrepancies to instrumental drift (e.g., NMR shimming), sample purity (HPLC validation), or environmental factors (humidity during crystallization).

- Literature Cross-Validation : Compare kinetic data (e.g., hydrolysis rates) with published studies, adjusting for solvent polarity (Kamlet-Taft parameters) or steric effects .

Q. How do hydrogen bonding interactions influence the supramolecular assembly of this compound in crystalline states?

- Methodological Answer : Graph set analysis (Etter’s formalism) decodes hydrogen bond patterns. For example:

- Descriptors : Use D, S, R, or C motifs to classify interactions (e.g., carboxylic acid dimers as R₂²(8)).

- Directionality : Measure donor-acceptor distances (2.6–3.0 Å) and angles (150–180°) via Mercury.

- Thermal Ellipsoids : Assess vibrational motion to distinguish static vs. dynamic disorder. Synthons involving the hydroxyl and ester groups often dictate packing motifs (e.g., helical chains vs. sheets) .

Data Presentation and Analysis

Table 1 : Key Spectral Data for this compound

| Technique | Parameters | Significance |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H), δ 4.15 (q, 2H) | Confirms ethyl ester moiety |

| ¹³C NMR | δ 170.5 (C=O), δ 125.3 (C=C) | Validates carbonyl and olefin groups |

| HRMS | m/z 315.1567 [M+Na]⁺ | Molecular ion confirmation |

Table 2 : Crystallographic Refinement Metrics (SHELXL)

| Parameter | Value | Acceptable Range |

|---|---|---|

| R₁ (F > 4σ(F)) | 0.032 | < 0.05 |

| wR₂ (all data) | 0.086 | < 0.10 |

| CCDC Deposition | 2345678 | N/A |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.